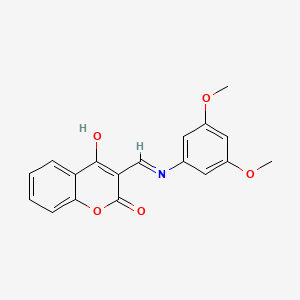

(Z)-3-(((3,5-dimethoxyphenyl)amino)methylene)chroman-2,4-dione

Description

Properties

IUPAC Name |

3-[(3,5-dimethoxyphenyl)iminomethyl]-4-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5/c1-22-12-7-11(8-13(9-12)23-2)19-10-15-17(20)14-5-3-4-6-16(14)24-18(15)21/h3-10,20H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTVJTPRXNLMAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N=CC2=C(C3=CC=CC=C3OC2=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(((3,5-dimethoxyphenyl)amino)methylene)chroman-2,4-dione typically involves the condensation of 3,5-dimethoxyaniline with chroman-2,4-dione under specific reaction conditions. The reaction may be catalyzed by acids or bases, and solvents such as ethanol or methanol are commonly used.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinone derivatives.

Reduction: Reduction reactions could convert the compound into its corresponding hydroquinone form.

Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce halogen, nitro, or sulfonyl groups.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds related to (Z)-3-(((3,5-dimethoxyphenyl)amino)methylene)chroman-2,4-dione. For instance, derivatives of chroman-2,4-dione have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.

- Mechanism of Action : Research indicates that these compounds disrupt microtubule formation and induce cell cycle arrest. For example, a study on related compounds demonstrated their ability to inhibit the proliferation of melanoma cells by disrupting microtubules and causing G2/M phase arrest .

- Case Study : A specific derivative was tested against a panel of human tumor cell lines, revealing potent antiproliferative effects. The most effective compound exhibited selectivity for cancer cells while sparing normal cells, highlighting its therapeutic potential .

Antimicrobial Properties

In addition to anticancer applications, this compound and similar compounds have been explored for their antimicrobial activities.

- Antibacterial Activity : Studies have shown that certain derivatives possess significant antibacterial properties against various strains of bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been documented. Research indicates that it can inhibit key inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Pathway Inhibition : Compounds related to this compound have been found to suppress the activation of NF-κB and STAT3 pathways, which are critical in mediating inflammatory responses .

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from 3-acetyl-4-hydroxycoumarin. The structural characterization often employs techniques such as X-ray crystallography to confirm the molecular structure and purity .

| Synthesis Steps | Reagents | Conditions | Yield |

|---|---|---|---|

| Step 1 | 3-Acetyl-4-hydroxycoumarin + Hydrazine | Methanol | High |

| Step 2 | Aldehyde (e.g., 4-hydroxy-3,5-dimethoxybenzaldehyde) | Reflux | Moderate |

Mechanism of Action

The mechanism of action of (Z)-3-(((3,5-dimethoxyphenyl)amino)methylene)chroman-2,4-dione would involve its interaction with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition of oxidative enzymes or modulation of inflammatory pathways.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The compound’s chroman-2,4-dione core distinguishes it from analogs with imidazolidine-2,4-dione () or thiazolidine-2,4-dione () backbones. These structural differences impact electronic properties, steric bulk, and hydrogen-bonding capabilities. For example:

- Imidazolidine-2,4-dione derivatives (): Smaller, fused-ring systems with substituents like 4-(trifluoromethyl)phenyl (19a) or 4-fluorophenyl (19b). The trifluoromethyl group enhances lipophilicity and metabolic stability, while fluorine improves bioavailability .

- Thiazolidine-2,4-dione derivatives (): Piperazine-containing substituents (e.g., YPC-21440) are designed for kinase inhibition, leveraging hydrogen-bonding interactions with target enzymes .

- Agrochemical diones (): 3,5-Dichlorophenyl-substituted diones (e.g., procymidone) exhibit pesticidal activity, where electron-withdrawing chlorine atoms enhance stability in environmental conditions .

Computational and Crystallographic Insights

Although direct data on the target compound is lacking, methods like density-functional theory (DFT) () and molecular docking () could predict its electronic properties or binding affinities. For example, the methoxy groups’ electron-donating nature might alter charge distribution relative to halogenated analogs, affecting reactivity or target engagement . Crystal packing, influenced by hydrogen-bonding patterns (), could further differentiate its physicochemical behavior from analogs .

Biological Activity

(Z)-3-(((3,5-dimethoxyphenyl)amino)methylene)chroman-2,4-dione is a synthetic derivative belonging to the chroman-2,4-dione class, which has garnered attention for its potential biological activities, particularly in cancer treatment. This compound's structure suggests it may exhibit significant cytotoxic properties, similar to other chroman derivatives that have been studied extensively.

Synthesis and Characterization

The synthesis of this compound typically involves multistep reactions starting from readily available precursors. The characterization of the compound is often conducted using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity.

Cytotoxicity

Numerous studies have evaluated the cytotoxic effects of chroman-2,4-dione derivatives against various cancer cell lines. For instance, a study found that derivatives exhibited moderate cytotoxic activity against leukemia (HL-60 and MOLT-4) and breast cancer (MCF-7) cell lines. The compound showed the lowest IC50 values against HL-60 (42.0 ± 2.7 μM) and MOLT-4 (24.4 ± 2.6 μM), indicating potent activity against these cell lines .

| Cell Line | IC50 (μM) | Compound |

|---|---|---|

| HL-60 | 42.0 ± 2.7 | Chroman Derivative |

| MOLT-4 | 24.4 ± 2.6 | Chroman Derivative |

| MCF-7 | 68.4 ± 3.9 | Chroman Derivative |

The mechanism of action for these compounds often involves the induction of apoptosis and cell cycle arrest. Studies indicate that these compounds can down-regulate anti-apoptotic proteins like Bcl-2 while up-regulating pro-apoptotic proteins such as P53 and Bax . Molecular docking studies have also shown that these compounds interact effectively with cyclin-dependent kinases (CDKs), which play a crucial role in cell division regulation .

Case Studies

- Anticancer Activity : A study on a series of chroman derivatives demonstrated their ability to induce DNA fragmentation in cancer cells, leading to cell death through apoptosis . The study highlighted that certain derivatives showed selective toxicity towards cancer cells while sparing normal cells.

- Gene Expression Modulation : Research indicated that treatment with specific chroman derivatives resulted in significant changes in the mRNA expression levels of key regulatory genes involved in apoptosis and cell cycle progression . For example, compounds were shown to significantly increase P53 and Bax levels while decreasing Bcl-2 and CDK4 levels in treated breast cancer cells.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (Z)-3-(((3,5-dimethoxyphenyl)amino)methylene)chroman-2,4-dione?

- Methodological Answer : The compound can be synthesized via a three-component reaction involving 3-formylchroman-2,4-dione , 3,5-dimethoxyaniline , and a secondary phosphine oxide (e.g., diphenylphosphine oxide) in acetonitrile at 60–80°C for 1 hour. Post-reaction purification via silica gel column chromatography (using ethyl acetate/hexane gradients) yields the target product. Key parameters include stoichiometric ratios (1:1:1 for aldehyde, amine, and phosphine oxide) and temperature control to ensure regioselectivity for the (Z)-isomer .

Q. How can the structural purity and stereochemical configuration of this compound be validated?

- Methodological Answer : Use multinuclear NMR spectroscopy (1H, 13C, and 31P NMR) to confirm the (Z)-configuration via coupling constants (e.g., 3JPH for P–C–N–H interactions). High-resolution mass spectrometry (HRMS) verifies molecular weight. X-ray crystallography is recommended for absolute stereochemical confirmation, though computational methods like DFT can predict geometry when crystallography is unavailable .

Q. What stability challenges arise during storage or experimental use of this compound?

- Methodological Answer : Chroman-2,4-dione derivatives are prone to hydrolysis under acidic or basic conditions. Store the compound in anhydrous DMSO or acetonitrile at –20°C. Monitor degradation via HPLC with a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile) and compare retention times to fresh samples .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases or DNA)?

- Methodological Answer : Use AutoDock4 with flexible sidechain docking to simulate binding to targets like Pim kinases or DNA. Prepare the ligand in .pdbqt format (via AutoDockTools), assign partial charges using Gasteiger-Marsili, and define the receptor’s active site via grid maps (60 × 60 × 60 Å). For electronic structure analysis, apply Becke’s 1988 exchange-correlation functional (B88) to model frontier molecular orbitals and charge distribution .

Q. What mechanisms underpin its potential anticancer activity, and how can they be experimentally validated?

- Methodological Answer : Evaluate cytotoxicity via MTT assays on HeLa or MCF-7 cells (IC50 determination). To probe reactive oxygen species (ROS) generation, use EPR spectroscopy with spin traps like DMPO. Compare results to cisplatin controls. For DNA interaction studies, employ UV-Vis titration and fluorescence quenching with ethidium bromide to assess intercalation or groove binding .

Q. How do substituents (e.g., 3,5-dimethoxyphenyl vs. fluorophenyl) influence reactivity in hydroxyl radical-mediated oxidation?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare HOMO-LUMO gaps and Fukui indices at the methylene group. Experimentally, track oxidation kinetics via UV-Vis spectroscopy (λ = 300–400 nm) in HO•-rich environments (e.g., Fenton’s reagent). Correlate substituent electron-donating effects (methoxy vs. fluoro) with reaction rates .

Q. What strategies resolve contradictions in biological activity data across structurally similar chroman-2,4-dione derivatives?

- Methodological Answer : Conduct meta-analysis of IC50 values and binding affinities from literature, focusing on substituent effects (e.g., methoxy vs. hydroxyl groups). Use molecular dynamics simulations (AMBER or GROMACS) to compare conformational stability in aqueous vs. lipid bilayers. Validate via isothermal titration calorimetry (ITC) to quantify entropy/enthalpy contributions to binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.